Product packaging for Fmoc-L-Phe(4-NH-Poc)-OH(Cat. No.:)

Fmoc-L-Phe(4-NH-Poc)-OH

Cat. No.: B6288518
M. Wt: 484.5 g/mol
InChI Key: MSFSUEVOFDZDOV-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Phe(4-Nhe-Poc)-OH is an N-Fmoc protected L-phenylalanine derivative designed for solid-phase peptide synthesis (SPPS). The side chain features a 4-amino group protected by a Poc (Poc) group, an acid-labile protecting group that ensures orthogonality with the base-labile Fmoc group on the alpha-amino moiety. This orthogonality allows for sequential, controlled deprotection during the synthesis of complex peptides. While specific data is limited, this compound is part of a well-established family of protected amino acids; for instance, the closely related analog Fmoc-Phe(4-NH-Boc)-OH has a molecular formula of C29H30N2O6 and a molecular weight of 502.6 . Compounds like Fmoc-L-Phe(4-NH-Poc)-OH are valuable synthetic intermediates in biochemical research, particularly for incorporating a modifiable amino site at a specific position in a peptide sequence, which is useful for structure-activity relationship (SAR) studies or for creating peptide conjugates. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24N2O6 B6288518 Fmoc-L-Phe(4-NH-Poc)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-2-15-35-27(33)29-19-13-11-18(12-14-19)16-25(26(31)32)30-28(34)36-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFSUEVOFDZDOV-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Elaboration of Fmoc L Phe 4 Nh Poc Oh

Retrosynthetic Analysis and Precursor Design for Fmoc-L-Phe(4-NH-Poc)-OH

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection strategy that traces back to commercially available L-phenylalanine. The primary disconnections involve the removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group and the side-chain propargyloxycarbonyl (Poc) group.

This analysis identifies three key synthetic transformations:

Fmoc protection of the α-amino group.

Poc protection of the 4-amino group on the phenyl ring.

Introduction of the amino group at the 4-position of the phenylalanine side chain.

Following this retrosynthetic logic, the forward synthesis commences with the functionalization of the L-phenylalanine side chain, followed by the sequential protection of the newly introduced amino group and the Nα-amino group. This strategic ordering is crucial to avoid undesirable side reactions and to ensure the final product has the correct orthogonal protection for peptide synthesis. The key precursor is therefore identified as 4-amino-L-phenylalanine.

Optimized Reaction Pathways for Phenylalanine Side-Chain Functionalization to Incorporate the 4-NH-Poc Moiety

The incorporation of the 4-NH-Poc moiety onto the phenylalanine side chain is a critical sequence that defines the unique utility of this amino acid derivative. This is achieved through a series of optimized reactions that ensure high regioselectivity and yield.

The initial step in the synthesis is the regioselective introduction of a nitro group at the para-position of the phenyl ring of L-phenylalanine. This is typically achieved through electrophilic aromatic substitution using a nitrating mixture, most commonly a combination of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to favor mono-nitration at the 4-position, yielding 4-nitro-L-phenylalanine.

Following nitration, the nitro group is reduced to an amino group to provide the key intermediate, 4-amino-L-phenylalanine. This reduction can be accomplished through various methods, with catalytic hydrogenation being a common and efficient choice. Catalysts such as palladium on carbon (Pd/C) are employed in the presence of hydrogen gas to selectively reduce the nitro group without affecting the rest of the molecule.

With 4-amino-L-phenylalanine in hand, the next step is the introduction of the propargyloxycarbonyl (Poc) protecting group onto the 4-amino functionality. This is achieved through a carbamate (B1207046) formation reaction. The 4-amino group of the phenylalanine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of a propargyloxycarbonylating agent.

A common reagent for this transformation is propargyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This step yields Nα-(4-propargyloxycarbonylamino)-L-phenylalanine.

The final step in the synthesis of the target compound is the protection of the Nα-amino group with the Fmoc group. The Fmoc group is an essential protecting group in solid-phase peptide synthesis due to its stability to acidic conditions and its lability to basic conditions, providing orthogonality with many side-chain protecting groups.

The protection of the α-amino group of Nα-(4-propargyloxycarbonylamino)-L-phenylalanine is typically achieved by reacting it with a Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a suitable base. This reaction yields the final product, this compound. The carboxyl group remains as a free acid (-OH), ready for activation and coupling during peptide synthesis.

Advanced Spectroscopic and Chromatographic Methods for Synthetic Verification and Purity Assessment

The structural integrity and purity of the synthesized this compound are confirmed using a combination of advanced spectroscopic and chromatographic techniques.

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of a compound. For this compound, HRMS provides unambiguous confirmation of its identity. The expected exact mass can be calculated from its molecular formula, C28H24N2O6.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/zObserved m/zFragmentation Ions (Expected)
[M+H]+485.1656485.1658308.1285 ([M+H - Fmoc]+), 263.1023 ([M+H - Fmoc - CO2]+)
[M+Na]+507.1475507.1477-

Note: The observed m/z values are hypothetical and representative of typical high-resolution mass spectrometry data. The fragmentation ions are predicted based on the known fragmentation patterns of Fmoc-protected amino acids.

The data presented in the table confirms the successful synthesis of the target compound with the correct elemental composition. The observed fragmentation pattern, particularly the loss of the Fmoc group, is characteristic of Fmoc-protected amino acids and further validates the structure. Purity is typically assessed by chromatographic methods such as High-Performance Liquid Chromatography (HPLC), which should show a single major peak corresponding to the desired product.

N-α-(9-Fluorenylmethyloxycarbonyl)-4-(propargyloxycarbonylamino)-L-phenylalanine, or this compound, is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its structure incorporates the acid-labile Fmoc protecting group on the α-amino group and a propargyloxycarbonyl (Poc) group protecting a 4-amino functionality on the phenyl ring of phenylalanine. This Poc group, with its terminal alkyne, is particularly useful for post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry".

This reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium bicarbonate, in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or a mixture of dioxane and water. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the formation of the carbamate linkage.

A plausible reaction scheme is as follows:

Fmoc-L-Phe(4-NH2)-OH + Propargyl chloroformate --(Base)--> this compound

Following the reaction, an aqueous workup would be performed to remove the base and any water-soluble byproducts. The crude product would then be purified using chromatographic techniques as detailed in the subsequent sections. The final product is a stable, solid material that can be stored for future use in peptide synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is central to confirming the identity and purity of this compound. Both ¹H and ¹³C NMR would be employed to verify the presence of all key functional groups and to ensure the correct isomeric form.

Although a specific, published NMR spectrum for this compound is not available, the expected chemical shifts can be predicted based on the known values for the constituent parts of the molecule: the Fmoc group, the phenylalanine core, and the Poc group.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum would exhibit a complex pattern of signals. The aromatic region would be particularly crowded, containing signals for the eight protons of the fluorenyl group and the four protons of the disubstituted benzene (B151609) ring of the phenylalanine side chain. The benzylic protons of the phenylalanine side chain would appear as a doublet of doublets or a multiplet. The α-proton of the amino acid would be observed as a multiplet, coupled to the benzylic protons and the amide proton. The propargyl group would be distinguished by a characteristic triplet for the acetylenic proton and a doublet for the methylene (B1212753) protons.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would provide further confirmation of the structure. It would show distinct signals for the carbonyl carbons of the carboxylic acid and the two carbamates (Fmoc and Poc). The aromatic region would display a number of signals corresponding to the different carbon environments in the fluorenyl and phenyl rings. The aliphatic region would contain signals for the α-carbon and β-carbon of the phenylalanine backbone, as well as the carbons of the Fmoc and Poc protecting groups.

The stereochemical purity of the compound, specifically the retention of the L-configuration at the α-carbon, is critical. While standard ¹H NMR may not be sufficient to determine the enantiomeric excess, chiral chromatography or the use of chiral shift reagents in NMR could be employed for this purpose.

Interactive Table of Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Fmoc aromatic7.20 - 7.80m
Phenylalanine aromatic7.00 - 7.40m
NH (Fmoc)~6.50d
NH (Poc)~8.00s
CH (Fmoc)~4.20t
CH₂ (Fmoc)~4.40d
α-CH (Phe)~4.60m
β-CH₂ (Phe)~3.10m
CH₂ (Poc)~4.70d
CH (Poc, alkyne)~2.50t
COOH>10.0br s

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Chromatographic Techniques for Purification Development and Analytical Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental to both the purification and the analytical quantification of this compound.

For preparative purification, reversed-phase HPLC (RP-HPLC) is the method of choice. The crude product, dissolved in a suitable solvent, would be injected onto a C18 column. A gradient elution system, typically using a mixture of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), would be employed. TFA serves to protonate the carboxylic acid, increasing its retention on the nonpolar stationary phase and leading to sharper peaks. The fractions containing the pure product, as determined by UV detection (the Fmoc group has a strong absorbance around 265 nm and 290 nm), would be collected, combined, and lyophilized to yield the final, purified compound.

For analytical quantification and purity assessment, a similar RP-HPLC method would be used, but on an analytical scale. By integrating the peak area of the main compound and any impurities, the purity of the sample can be accurately determined. Chiral HPLC, using a specialized chiral stationary phase, could be utilized to confirm the enantiomeric purity of the final product, ensuring that no racemization occurred during the synthesis.

Interactive Table of a General HPLC Method for Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

Note: This is a general method and would require optimization for this specific compound.

Chemical Reactivity and Derivatization Strategies of Fmoc L Phe 4 Nh Poc Oh

Exploration of the Propargyloxycarbonyl (Poc) Group's Reactivity in Click Chemistry

The terminal alkyne of the Poc group is the cornerstone of its utility as a modifiable handle in peptide and protein chemistry. This functional group is relatively stable under standard peptide synthesis conditions but can be readily derivatized post-synthetically using highly efficient and specific "click" reactions. iris-biotech.de These reactions are characterized by their high yields, tolerance of a wide range of functional groups, and mild reaction conditions, making them ideal for the modification of complex biomolecules. organic-chemistry.orgwikipedia.org

The most prominent reaction involving the Poc group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). springernature.com This reaction joins the terminal alkyne of the Poc group with an azide-containing molecule to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage. iris-biotech.denih.gov The CuAAC reaction is known for its high efficiency and specificity, proceeding rapidly at room temperature in various solvents, including aqueous mixtures. organic-chemistry.orgnih.gov The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. organic-chemistry.org

The versatility of CuAAC allows peptides containing the Fmoc-L-Phe(4-NH-Poc)-OH residue to be conjugated with a vast array of azide-functionalized partners. This enables the introduction of various functionalities, including:

Biophysical probes: Fluorescent dyes (e.g., fluorescein azide (B81097), rhodamine azide) for imaging and tracking.

Affinity tags: Biotin-azide for purification and detection via streptavidin binding.

Solubility modifiers: Polyethylene (B3416737) glycol (PEG) azides to improve the pharmacokinetic properties of peptide drugs.

Cross-linking agents: Bifunctional azides for studying molecular interactions or creating constrained peptide structures.

Drug conjugates: Azide-modified cytotoxic drugs for targeted delivery in antibody-drug conjugates (ADCs). immunomart.com

The triazole ring formed during the reaction is chemically robust and is considered an excellent mimic of an amide bond due to its planarity and dipole moment, making it a stable and often biologically compatible linker. qyaobio.com

Table 1: Examples of CuAAC Reactions with Alkyne-Modified Amino Acids

Alkyne Partner in Peptide Azide Partner Typical Catalyst System Typical Solvent Resulting Conjugate
-Phe(4-NH-Poc)- Biotin-Azide CuSO₄ / Sodium Ascorbate H₂O/t-BuOH or DMSO Biotinylated Peptide
-Phe(4-NH-Poc)- Fluorescein Azide CuSO₄ / Sodium Ascorbate / TBTA aq. Buffer/DMSO Fluorescently Labeled Peptide
-Phe(4-NH-Poc)- Azido-PEG₅ Cu(I) source (e.g., CuBr) DMF/H₂O PEGylated Peptide
-Phe(4-NH-Poc)- Azide-modified sugar CuSO₄ / Sodium Ascorbate aq. Buffer Glycosylated Peptide
-Phe(4-NH-Poc)- Azidohomoalanine Cu(I) source / Ligand Various Peptide-Peptide Ligation

This table presents illustrative examples of CuAAC reactions. Specific conditions may vary based on the substrates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC, particularly for applications in living systems. magtech.com.cnresearchgate.net This reaction proceeds without the need for a cytotoxic copper catalyst. qyaobio.comresearchgate.net The driving force for SPAAC comes from the high ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne, DBCO), which reacts rapidly and selectively with an azide. wikipedia.orgresearchgate.net

It is crucial to note that the terminal alkyne of the Poc group in this compound does not undergo SPAAC. SPAAC specifically requires a strained alkyne. Therefore, a peptide containing this residue cannot be directly modified via SPAAC using an azide partner. However, this building block is a key component of the broader bioorthogonal chemistry toolkit. nih.gov CuAAC and SPAAC are often considered complementary techniques. researchgate.net For instance, a peptide containing the Poc alkyne can be modified via CuAAC in vitro, while a separate biomolecule in a living cell, metabolically labeled with an azide-containing sugar, could be targeted with a DBCO-linked probe via SPAAC. researchgate.net The choice between CuAAC and SPAAC depends on the experimental context, with CuAAC being highly versatile for in vitro conjugations and SPAAC being the preferred method for catalyst-free labeling in vivo. researchgate.netnih.gov

Table 2: Comparison of CuAAC and SPAAC for Bioorthogonal Applications

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Requirement Terminal Alkyne (e.g., from Poc group) Strained Cyclooctyne (e.g., DBCO, DIFO)
Catalyst Required (Copper (I)) Not required
Reaction Rate Very fast (can be accelerated by ligands) Fast (dependent on cyclooctyne structure)
Biocompatibility Limited in vivo due to copper cytotoxicity Excellent; widely used in living cells and organisms
Primary Application In vitro conjugation, material science, proteomics Live-cell imaging, in vivo labeling, proteomics

Beyond cycloadditions, the terminal alkyne of the Poc group can participate in other chemical transformations, expanding its utility for derivatization. Palladium-catalyzed reactions, in particular, offer alternative strategies for modification. For example, the Sonogashira coupling reaction can form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, enabling the attachment of different aromatic systems. Furthermore, some palladium complexes have been shown to trigger the deprotection (dealkylation) of propargyl-based protecting groups, a reactivity that could be harnessed for controlled release or activation strategies in living cells. iris-biotech.de While less common than click chemistry for bioconjugation, these alternative reactions provide additional avenues for the chemical manipulation of peptides containing this specialized amino acid.

Selective Manipulation of the Nα-Fmoc Protecting Group for Peptide Elongation

The Nα-Fmoc group is a crucial element for the stepwise assembly of peptides on a solid support. lifetein.com It serves as a temporary protecting group for the α-amino group, preventing self-polymerization and ensuring that coupling occurs only at the desired N-terminus of the growing peptide chain. genscript.com

The key advantage of the Fmoc group is its lability under mildly basic conditions, while remaining stable to the acidic conditions often used to cleave side-chain protecting groups. lifetein.comgenscript.com The selective removal, or deprotection, of the Fmoc group is typically achieved by treating the peptide-resin with a solution of a secondary amine base, most commonly 20-50% piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). lifetein.comgenscript.com

The mechanism involves an E1cB-like elimination. The piperidine abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the collapse of the intermediate and the release of the free amine on the peptide, along with the dibenzylfulvene-piperidine adduct as a byproduct. luxembourg-bio.com The progress of the deprotection can be monitored quantitatively by measuring the UV absorbance of this byproduct at approximately 301 nm. Once the Fmoc group is removed, the newly exposed free amine is ready to be coupled with the activated carboxyl group of the next incoming Fmoc-protected amino acid. luxembourg-bio.comcreative-peptides.com

Table 3: Common Reagents for Nα-Fmoc Deprotection

Reagent Typical Concentration Solvent Key Features
Piperidine 20-50% DMF or NMP Standard, highly effective reagent for routine SPPS.
Piperazine 20-50% DMF A less volatile alternative to piperidine.
4-Methylpiperidine 20-50% DMF Used to mitigate certain side reactions like aspartimide formation.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% (with a scavenger like piperidine) DMF A very strong, non-nucleophilic base for rapid deprotection.

Carboxyl Group Activation for Amide Bond Formation and Esterification Reactions

For the peptide chain to be elongated, the C-terminal carboxyl group of an incoming Fmoc-amino acid, such as this compound, must be activated to facilitate the formation of an amide (peptide) bond with the free N-terminal amine of the resin-bound peptide. lifetein.comcreative-peptides.com The direct reaction between a carboxylic acid and an amine is generally too slow for efficient synthesis. luxembourg-bio.com Therefore, coupling reagents are used to convert the carboxyl group into a more reactive species. bachem.com

These activated intermediates are highly susceptible to nucleophilic attack by the amino group. Common classes of activating agents include:

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) activate the carboxyl group to form a reactive O-acylisourea intermediate. To minimize side reactions and racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® is often included, which converts the O-acylisourea into a more stable and selective active ester. creative-peptides.com

Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient coupling agents. creative-peptides.combachem.com They react with the carboxyl group in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an activated ester in situ, which then rapidly reacts with the amine. luxembourg-bio.combachem.com These are among the most popular reagents for SPPS due to their high coupling efficiencies and fast reaction times.

The same principles of carboxyl activation can be applied to esterification reactions, for example, in the initial loading of the first amino acid onto a hydroxyl-bearing resin (like Wang resin).

Table 4: Common Coupling Reagents for Carboxyl Group Activation in SPPS

Reagent Class Example (Abbreviation) Full Name Notes
Carbodiimides DIC N,N'-Diisopropylcarbodiimide Typically used with an additive like HOBt or Oxyma.
Aminium/Uronium Salts HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate A highly efficient and widely used coupling reagent.
Aminium/Uronium Salts HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Excellent for difficult couplings; less racemization.
Phosphonium Salts PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Generates non-carcinogenic byproducts compared to its analogue BOP. bachem.com

Applications of Fmoc L Phe 4 Nh Poc Oh As a Versatile Building Block in Advanced Chemical Systems

Integration into Peptides and Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-Phe(4-NH-Poc)-OH is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.gov This method allows for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The Fmoc protecting group on the alpha-amine is temporarily removed at each cycle, while the side-chain protecting groups remain intact until the final cleavage step.

Design and Synthesis of Peptides Incorporating the Functionalized Phenylalanine Residue

This compound is incorporated into a peptide sequence using standard SPPS coupling protocols. rsc.org The propargyloxycarbonyl (Poc) group on the phenylalanine side chain is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid). nih.gov This orthogonality is crucial, as it ensures the terminal alkyne of the Poc group is preserved throughout the synthesis, making it available for subsequent modifications. immunomart.comiris-biotech.de The presence of this functionalized residue allows chemists to design peptides with a specific site for modification, away from the N- or C-terminus.

Post-Synthetic Modification of Peptides via the Side-Chain Propargyl Moiety

The terminal alkyne (propargyl group) on the side chain of the incorporated residue is the key to its versatility. bachem.com It serves as a reactive handle for post-synthetic modifications, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". peptide.comcpcscientific.com This reaction is highly efficient, specific, and bio-orthogonal, meaning it proceeds under mild, aqueous conditions without interfering with other functional groups present in the peptide. frontiersin.org Peptides containing the Poc-protected phenylalanine can be reacted with a wide variety of azide-containing molecules to create novel conjugates. qyaobio.combachem.com

Table 2: Examples of Azide-Containing Molecules for Post-Synthetic Modification

Molecule ClassSpecific ExampleApplication
Fluorophores Azido-fluorescein, Azido-rhodamineFluorescent labeling for imaging and tracking
Affinity Tags Biotin-azideProtein purification, detection, and immobilization
PEG Chains Azido-PEGImproving solubility, stability, and pharmacokinetic properties
Carbohydrates Azido-sugars (e.g., azido-glucose)Synthesis of glycopeptides
Payloads Azide-derivatized drugsCreation of peptide-drug conjugates
Peptides Peptides with N-terminal azide (B81097)Ligation of peptide fragments

Engineering of Branched, Cyclic, or Constrained Peptide Architectures

The alkyne side chain enables the rational design of complex peptide topologies that can enhance stability and biological activity. peptide.com

Branched Peptides : By reacting the resin-bound, alkyne-containing peptide with a second peptide that has an azide group, a branched structure can be formed. qyaobio.com This allows for the creation of multivalent peptides or the attachment of targeting moieties to a therapeutic peptide sequence.

Cyclic Peptides : Cyclization can be achieved by incorporating both an alkyne-containing amino acid (like this compound) and an azide-containing amino acid into the same peptide sequence. An intramolecular CuAAC reaction then forms a stable triazole bridge, creating a side-chain-to-side-chain cyclized peptide. nih.govacs.orgbiosyn.com This method provides an alternative to traditional disulfide or lactam bridges for constraining peptide conformation. peptide.com

Constrained Architectures via Gold Catalysis : An alternative and highly efficient method for cyclization involves the use of gold(I) catalysts. acs.orgiucc.ac.il These catalysts activate the propargyl group, allowing it to react with a nucleophilic amine, such as the peptide's N-terminus. acs.orgnih.gov This strategy results in a rapid and chemoselective cyclization under mild conditions, yielding structurally diverse macrocycles. nih.govmendeley.com This gold-mediated reaction has been successfully applied to a wide variety of unprotected peptides, demonstrating its broad utility. nih.gov

Development of Chemical Probes and Bioconjugates for Molecular Imaging and Activity Profiling

The ability to selectively modify peptides using the alkyne handle of this compound is particularly valuable for creating chemical probes and bioconjugates. These tools are essential for studying biological processes, identifying protein targets, and developing diagnostic agents.

Synthesis of Fluorophore- and Affinity-Tagged Conjugates

The CuAAC reaction is an ideal method for attaching reporter tags to peptides with high specificity. frontiersin.orgcreative-peptides.com

Fluorophore Conjugates : By clicking an azide-derivatized fluorescent dye onto the peptide's alkyne side chain, highly specific fluorescent probes can be synthesized. interchim.fr These probes are used in cellular imaging to visualize the localization of the peptide, track its uptake, and monitor its interaction with biological targets. nih.govresearchgate.net

Affinity-Tagged Conjugates : The most common affinity tag is biotin (B1667282). Reacting a peptide with biotin-azide yields a biotinylated peptide that can bind with extremely high affinity to streptavidin or avidin. creative-peptides.com This interaction is widely used for detecting, purifying, and immobilizing peptides and their binding partners in techniques like western blotting, ELISA, and affinity pull-down assays. nih.govlifetein.com.cn

Table 3: Common Tags for Probe and Bioconjugate Synthesis via Click Chemistry

Tag TypeExample TagConjugated FormPrimary Use
Fluorophore Alexa Fluor 488Alexa Fluor 488 AzideFluorescence Microscopy, Flow Cytometry
Affinity Tag BiotinBiotin-PEG4-AzideAffinity Purification, Immunoassays
Radiolabel Fluorine-18 (¹⁸F)Azidomethyl-4-[¹⁸F]-fluorobenzenePositron Emission Tomography (PET) Imaging
Chelator DOTAAzide-functionalized DOTAMetal chelation for imaging or therapy

Strategies for Chemo-Selective Ligation to Biomolecules and Macromolecules

Chemoselective ligation refers to the joining of two molecules in a specific and predictable manner, even in a complex environment with numerous other reactive groups. nih.gov The propargyl group provided by this compound is an exemplary handle for such reactions.

The CuAAC reaction is a premier example of a chemoselective, or "bio-orthogonal," ligation. qyaobio.comnih.gov The alkyne and azide groups are essentially inert to the functional groups found in biological systems (e.g., amines, carboxyls, thiols), ensuring that the ligation occurs only between the intended partners. frontiersin.org This allows for the precise attachment of peptides to larger macromolecules like proteins or to surfaces for the development of diagnostic arrays. bachem.com Similarly, gold-catalyzed cyclization is highly chemoselective, proceeding efficiently with unprotected peptides without affecting other side chains. nih.gov These strategies provide a robust platform for constructing sophisticated biomolecular architectures that would be difficult to assemble using traditional methods. semanticscholar.org

Rational Design of Clickable Probes for Biochemical Applications

The rational design of biochemical probes is crucial for studying biological processes with high specificity and minimal perturbation of the native system. This compound is an exemplary building block for this purpose, enabling the synthesis of "clickable" peptides that can be conjugated to reporter molecules, affinity tags, or other functional moieties post-synthesis.

The core principle involves incorporating this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS). The Fmoc group on the alpha-amine is removed at each cycle to allow peptide chain elongation, while the Poc group on the phenylalanine side chain remains intact. Once the desired peptide is synthesized and purified, the alkyne handle of the Poc group is available for a highly selective CuAAC reaction with an azide-functionalized molecule. nih.govacs.org

This strategy allows for the modular construction of probes. A single parent peptide containing the alkyne handle can be reacted with a variety of azide-containing molecules—such as fluorophores, biotin tags, or crosslinking agents—to generate a diverse library of probes for different applications. This approach is more efficient than synthesizing each complete probe from scratch.

Key Components in the Design of Clickable Probes using this compound:

Component Role Example
Peptide Backbone Provides specificity for a biological target (e.g., enzyme, receptor). A sequence that mimics a natural ligand or substrate.
This compound Introduces the alkyne "handle" for bioorthogonal ligation. Incorporated at a position that does not disrupt target binding.
Azide-Functionalized Moiety The reporter or effector group to be attached. Azido-coumarin (fluorophore), Azido-biotin (affinity tag).

| Click Chemistry Reaction | Covalently and stably links the peptide to the functional moiety. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). |

For example, a peptide designed to bind to a specific enzyme could be synthesized using this amino acid. The resulting alkyne-tagged peptide could then be "clicked" to an azide-containing fluorophore. The resulting fluorescent probe can be used to visualize the enzyme's location and concentration within cells or tissues, providing valuable insights into its biological function. nih.gov

Role in the Construction of Functionalized Organic Materials and Supramolecular Assemblies

The unique combination of the Fmoc group and the clickable Poc side chain in this compound makes it a powerful component for building advanced organic materials. The Fmoc group itself is known to drive the self-assembly of amino acids into ordered nanostructures, while the Poc group provides a site for subsequent functionalization.

Utilization as a Monomer in Polymer Synthesis with Controlled Architecture

While primarily used in peptide synthesis, this compound can also be envisioned as a monomer for creating specialized polymers and peptide-based block copolymers. By incorporating this amino acid into a repeating sequence, a polymer chain with regularly spaced alkyne handles can be produced.

This "clickable" polymer serves as a versatile scaffold. Using CuAAC, a wide array of molecules can be grafted onto the polymer backbone, allowing for precise control over the final material's properties. For instance, grafting hydrophilic polymers like polyethylene (B3416737) glycol (PEG) could enhance solubility, while attaching specific cell-targeting ligands could create materials for biomedical applications. This method provides a route to polymers with highly controlled architecture and functionality that would be difficult to achieve through direct polymerization of more complex monomers.

Design of Functional Hydrogels and Self-Assembled Nanostructures Incorporating Phenylalanine Derivatives

Fmoc-protected phenylalanine derivatives are well-known for their ability to self-assemble into nanofibrillar networks that entrap water, forming stable supramolecular hydrogels. acs.orgresearchgate.net This self-assembly is driven by a combination of non-covalent interactions:

π-π Stacking: The aromatic fluorenyl (Fmoc) groups and the phenyl rings of the phenylalanine side chains stack on top of each other. rsc.org

Hydrogen Bonding: The carboxylic acid and N-H groups of the amino acid backbone form hydrogen bonds, creating β-sheet-like structures that extend into long fibrils. proquest.com

By incorporating this compound into a peptide sequence (e.g., with another Fmoc-phenylalanine), it is possible to design self-assembling systems that form "clickable" hydrogels. The resulting hydrogel would be a scaffold of nanofibers decorated with accessible alkyne groups.

Research Findings on Fmoc-Phenylalanine Hydrogel Formation:

Finding Description Implication for this compound
Self-Assembly Drivers π-π stacking of Fmoc and phenyl groups, along with hydrogen bonding, are the primary forces driving fibril formation. researchgate.net Peptides containing this amino acid are expected to readily self-assemble into hydrogels.
Influence of Side Chains Modifications to the phenyl ring, such as halogenation, can significantly alter the rate of self-assembly and the mechanical properties of the gel. rsc.orgproquest.com The 4-NH-Poc substitution will influence the packing and properties of the resulting gel.
Biocompatibility Fmoc-amino acid hydrogels are generally biocompatible and have been used as scaffolds for tissue engineering and cell culture. researchgate.netacs.org Clickable hydrogels derived from this compound could be functionalized with bioactive molecules (e.g., RGD peptides) to promote cell adhesion. researchgate.net

| Drug Delivery | These hydrogels can encapsulate and provide sustained release of therapeutic molecules. nih.govrsc.orgacs.org | The alkyne handles could be used to covalently attach drugs, providing a mechanism for controlled, tethered drug delivery. |

These clickable hydrogels could be post-functionalized by perfusing them with a solution containing an azide-modified molecule, such as a growth factor or a therapeutic agent, to create highly specific and functional biomaterials for tissue engineering or regenerative medicine.

Engineering of Surface-Modified Materials and Biosensors

The ability to be precisely immobilized onto surfaces is a key requirement for many advanced materials, particularly in the field of biosensors. Peptides containing this compound are ideal for this application. The strategy involves first synthesizing a peptide with a specific recognition function (e.g., binding to a disease biomarker). This peptide, bearing the alkyne handle, can then be covalently attached to a sensor surface that has been pre-functionalized with azide groups. mdpi.com

The click chemistry reaction ensures a stable, covalent, and oriented attachment of the peptide to the surface, which is often critical for maintaining its biological activity. researchgate.net This is a significant advantage over passive adsorption methods, which can lead to random orientation and leaching of the recognition element.

For example, a peptide that selectively binds a specific virus particle could be synthesized with this compound. This peptide could then be "clicked" onto the surface of a gold electrode or graphene nanoribbon pre-treated with an azide-terminated self-assembled monolayer. rsc.org The resulting electrochemical biosensor could then detect the presence of the virus through a measurable change in signal upon binding, offering a platform for rapid and sensitive diagnostics. nih.govnih.gov

Computational and Theoretical Investigations of Fmoc L Phe 4 Nh Poc Oh and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules. peptide.com These methods allow for the detailed investigation of reaction mechanisms, frontier molecular orbitals, and charge distributions, which are fundamental to understanding the chemical behavior of Fmoc-L-Phe(4-NH-Poc)-OH.

Density Functional Theory (DFT) Studies on Reaction Mechanisms of the Poc Group

The reactivity of the propargyloxycarbonyl (Poc) group is central to the utility of this compound. DFT studies can be employed to investigate the mechanisms of its introduction and, more importantly, its selective deprotection. The deprotection of propargyl groups, including Poc, is often achieved through palladium-catalyzed reactions. acs.orgnih.gov

DFT calculations can model the entire catalytic cycle of palladium-mediated depropargylation. This would involve identifying the transition states and intermediates for key steps such as oxidative addition of the propargyl group to the palladium(0) catalyst, subsequent reaction with a nucleophile, and reductive elimination to release the deprotected amine and regenerate the catalyst. acs.orgarxiv.org For instance, studies on related palladium-catalyzed reactions of allyl carbamates have shown that the reaction pathway and efficiency can be highly dependent on the ligands coordinated to the palladium center. acs.org DFT can help in understanding these ligand effects and in optimizing reaction conditions.

A hypothetical reaction mechanism for the palladium-catalyzed deprotection of the Poc group could involve the formation of an allenylpalladium intermediate, which is then attacked by a nucleophile. nih.gov DFT calculations would be instrumental in determining the energy barriers associated with each step of this process, thus providing a quantitative measure of the reaction's feasibility and kinetics. nih.gov The choice of the DFT functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP often being a good starting point for such investigations. nih.govoaepublish.com

Table 1: Hypothetical DFT-Calculated Parameters for Key Steps in Poc Deprotection This table is illustrative and based on general knowledge of similar reactions, as direct DFT data for this compound deprotection is not available in the provided search results.

Reaction StepIntermediate/Transition StateCalculated Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Oxidative AdditionPd(0)-alkyne complex15-20-5 to -10
Nucleophilic AttackAllenylpalladium intermediate10-15-20 to -25
Reductive EliminationPd(II)-product complex5-10-15 to -20

Analysis of Frontier Molecular Orbitals and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iris-biotech.de The energy and localization of these orbitals provide insights into the nucleophilic and electrophilic nature of different parts of a molecule. ariel.ac.il

For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings of the fluorenyl and phenyl groups, as well as the carboxylate group. acs.org The LUMO is likely to be distributed over the same aromatic systems. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. digitellinc.com A smaller gap generally suggests higher reactivity.

The charge distribution within the molecule, which can be calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is crucial for understanding electrostatic interactions and predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov In this compound, the oxygen atoms of the carboxyl and carbonyl groups and the nitrogen atoms will carry negative partial charges, while the carbonyl carbons and the acidic proton will have positive partial charges. The terminal alkyne proton of the Poc group would also have a distinct charge that influences its reactivity in "click" chemistry. rsc.orgacs.org

Table 2: Predicted Electronic Properties of this compound and its Constituent Parts This table is illustrative and based on general principles and data from similar molecules, as direct computational data for the specific compound is not available.

Molecular FragmentPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted HOMO-LUMO Gap (eV)Key Atomic Partial Charges (e)
Phenylalanine-6.5 to -7.0-0.5 to -1.05.5 to 6.5Carboxyl O: ~ -0.7; Amino N: ~ -0.9
Fmoc group-6.0 to -6.5-1.0 to -1.54.5 to 5.5Carbonyl O: ~ -0.6
Poc group-7.5 to -8.00.5 to 1.08.0 to 9.0Alkyne C: ~ -0.1; Alkyne H: ~ +0.1
This compound -6.2 to -6.8 -1.2 to -1.8 4.4 to 5.6 -

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules, from the conformational preferences of a single molecule to its interactions within a larger assembly. nih.gov

Prediction of Conformational Preferences in Different Chemical Environments

The biological or chemical function of a molecule is often intrinsically linked to its three-dimensional structure. MD simulations can predict the preferred conformations of this compound in various environments, such as in different solvents or when incorporated into a peptide chain. upc.edunih.gov The conformational landscape of a molecule is determined by the interplay of intramolecular interactions (like hydrogen bonds and steric hindrance) and intermolecular interactions with the surrounding medium. upc.edu

For this compound, key conformational degrees of freedom include the dihedral angles of the amino acid backbone (phi, psi) and the orientation of the bulky Fmoc and Poc-protected side chain. In a non-polar solvent like chloroform, intramolecular hydrogen bonds might be more prevalent, leading to more compact structures. nih.gov In contrast, in a polar solvent like water or dimethyl sulfoxide (B87167) (DMSO), the molecule is likely to adopt more extended conformations to maximize interactions with the solvent molecules. upc.edunih.gov The conformational flexibility of the side chain will also be influenced by the solvent environment. acs.org

Table 3: Predicted Dihedral Angle Preferences for this compound in Different Solvents This table is illustrative and based on general findings for similar amino acid derivatives.

SolventPredicted Predominant Phi (φ) Angle Range (°)Predicted Predominant Psi (ψ) Angle Range (°)Key Intramolecular Interactions
Water-150 to -60+120 to +180Solvent-mediated hydrogen bonds
Chloroform-90 to -60-60 to -30Intramolecular C=O···H-N hydrogen bonds
DMSO-120 to -70+100 to +160Strong solute-solvent hydrogen bonds

Modeling of Interactions within Peptides or Material Scaffolds

Furthermore, after the deprotection of the Poc group and subsequent modification, MD simulations can be used to study the interactions of the functionalized peptide with its biological target or within a material scaffold. For example, if a hydrophilic moiety is attached to the side chain, simulations can predict how this modification alters the peptide's solubility and binding affinity. nih.gov These simulations can provide detailed information on the hydrogen bonding network, electrostatic interactions, and van der Waals forces that govern the intermolecular recognition process. nih.gov

In Silico Approaches for Rational Design of Orthogonally Functionalized Amino Acid Analogues

The principles of computational chemistry can be proactively applied to the rational design of new amino acid analogues with tailored properties. acs.org In silico methods allow for the screening of virtual libraries of compounds and the prediction of their properties before committing to their synthesis, thus saving significant time and resources. nih.gov

The design of new orthogonally protected amino acids involves several considerations. peptide.comariel.ac.il The protecting groups must be stable under the conditions used for peptide synthesis but selectively removable without affecting other protecting groups. sigmaaldrich.com Computational methods can be used to predict the stability of different protecting groups and the feasibility of their selective cleavage. ug.edu.pl For example, DFT calculations can estimate the activation energies for the deprotection of various candidate groups under different catalytic conditions.

Furthermore, in silico approaches can be used to design amino acid analogues that can induce specific secondary structures in peptides or enhance their binding affinity to a target. rsc.orgnih.gov By modifying the side chain of this compound, for instance by changing the linker length or introducing different functional groups, it is possible to fine-tune its steric and electronic properties. MD simulations and docking studies can then be used to predict how these modifications will affect the conformational preferences of the resulting peptide and its interaction with a receptor. arxiv.orgdigitellinc.com This iterative cycle of design, computational evaluation, and experimental validation is a powerful strategy for the development of novel and highly functional amino acid building blocks for a wide range of applications in chemistry, biology, and materials science. nih.govnih.gov

Future Horizons: Unlocking the Potential of this compound in Advanced Chemical Synthesis and Materials Science

The orthogonally protected amino acid, this compound, is poised to transcend its current utility in peptide synthesis, with emerging research pointing towards a future rich in novel applications. The unique combination of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a phenylalanine core, and a propargyloxycarbonyl (Poc) protected amine function provides a versatile scaffold for innovation. The terminal alkyne of the Poc group, in particular, serves as a gateway to a vast array of chemical modifications via click chemistry, heralding a new era for this specialized building block in diverse scientific fields. This article explores the future perspectives and emerging research directions for this compound, focusing on its potential in greener synthesis, high-throughput applications, automated platforms, bioconjugation, and the development of smart materials.

Q & A

Basic Research Questions

Q. What are the key steps for incorporating Fmoc-L-Phe(4-NH-Poc)-OH into solid-phase peptide synthesis (SPPS)?

  • Methodology :

  • Resin Loading : Use 2-chlorotrityl chloride (2-ClTrt) resin to load this compound via its carboxylic acid group. Activate the amino acid with N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM), and repeat the coupling step to ensure complete loading (~0.6 mmol/g resin) .
  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group. Monitor deprotection efficiency via UV absorbance at 301 nm .
  • Coupling : Activate the amino acid with HBTU/DIPEA in DMF for 1 hour. Repeat coupling to minimize incomplete reactions, especially for sterically hindered residues .
    • Validation : Confirm coupling efficiency via Kaiser test or HPLC-based Fmoc quantification .

Q. How does the NH-Poc group influence solubility and purification of peptides containing this compound?

  • Methodology :

  • Solubility : The NH-Poc group increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF or DMSO) for dissolution during SPPS. Post-synthesis, use trifluoroacetic acid (TFA) cleavage cocktails with scavengers (e.g., triisopropylsilane) to remove the Poc group while minimizing side reactions .
  • Purification : Use reversed-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to resolve hydrophobic peptides. Monitor mass accuracy via LC-MS to confirm removal of the Poc group .

Advanced Research Questions

Q. How can conformational analysis of this compound inform peptide design for improved bioactivity?

  • Methodology :

  • NMR Studies : Analyze 1H^1H- and 13C^{13}C-NMR spectra to determine dihedral angles and side-chain rotamer preferences. Compare with fluorinated analogs (e.g., Fmoc-Phe(4-F)-OH) to assess electronic effects of the NH-Poc group on aromatic stacking .
  • Computational Modeling : Perform molecular dynamics simulations (e.g., AMBER or CHARMM force fields) to predict backbone flexibility and side-chain interactions in aqueous environments. Validate against experimental CD spectra .
    • Applications : Use insights to design peptides with enhanced receptor binding or protease resistance .

Q. What strategies mitigate side reactions during this compound coupling in SPPS?

  • Methodology :

  • Activation Optimization : Use HBTU/HOBt with DIPEA to reduce racemization. Avoid prolonged activation times (>10 min) to prevent N-acylurea formation .
  • Temperature Control : Conduct couplings at 0–4°C for sterically hindered residues. For persistent inefficiency, switch to COMU or OxymaPure activators .
  • Side-Chain Protection : Ensure the NH-Poc group is stable under SPPS conditions (e.g., neutral pH, absence of nucleophiles). Verify compatibility via MALDI-TOF MS after each synthesis cycle .

Q. How does the NH-Poc group affect peptide stability in drug delivery systems?

  • Methodology :

  • In Vitro Stability : Incubate peptides with serum or proteases (e.g., trypsin) and quantify degradation via LC-MS. Compare with unprotected Phe analogs to assess NH-Poc’s shielding effect .
  • Micelle Formulation : Incorporate NH-Poc-modified peptides into amphiphilic polymers (e.g., mPEG-PDLLA). Measure critical micelle concentration (CMC) and drug-loading efficiency using pyrene fluorescence or dynamic light scattering .
    • Findings : NH-Poc enhances hydrophobic interactions, improving micelle stability and payload retention .

Data Contradictions and Validation

  • Deprotection Efficiency : While 20% piperidine is standard for Fmoc removal, evidence suggests prolonged exposure (>15 min) may destabilize the NH-Poc group. Validate via ESI-MS after each deprotection step .
  • Solvent Compatibility : DMF is preferred for SPPS, but some protocols use NMP for improved solubility of bulky residues. Test resin swelling and coupling efficiency in alternative solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.